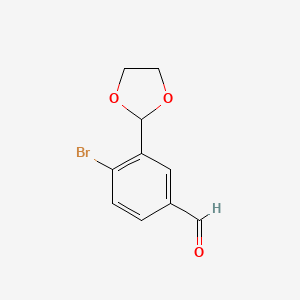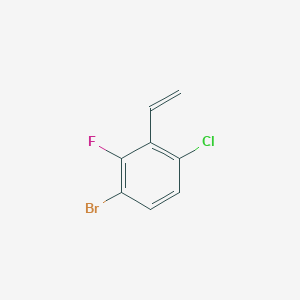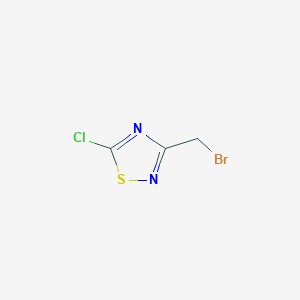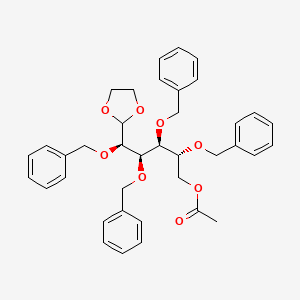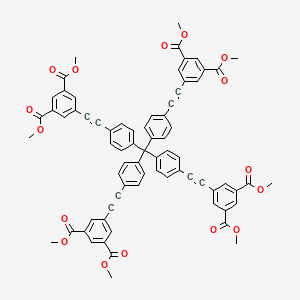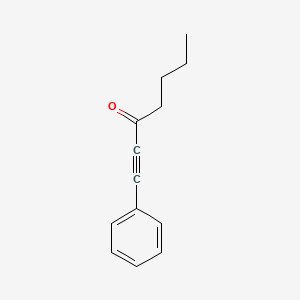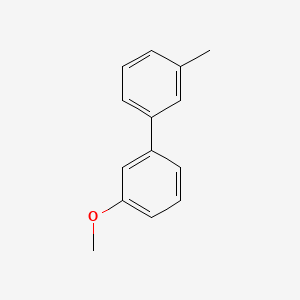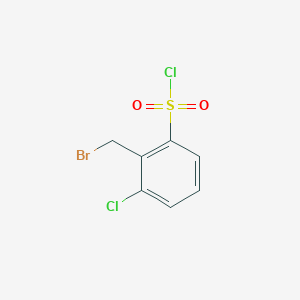
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a bromomethyl group and a chlorobenzene ring, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals, agrochemicals, and dyes due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride typically involves the bromination of 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the methyl position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Electrophilic Aromatic Substitution: The chlorobenzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, and amines.
Electrophilic Aromatic Substitution: Formation of nitro and sulfonyl derivatives.
Reduction: Formation of sulfonamides and thiols.
Scientific Research Applications
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based antibiotics.
Industry: Applied in the production of dyes, pigments, and polymers due to its ability to introduce functional groups into aromatic compounds.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, allowing nucleophiles to attack and form new bonds. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing effects of the sulfonyl and chloro groups, which enhance the electrophilicity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3-chlorobenzenesulphonyl chloride
- 2-(Bromomethyl)-4-chlorobenzenesulphonyl chloride
- 2-(Bromomethyl)-3-fluorobenzenesulphonyl chloride
Uniqueness
2-(Bromomethyl)-3-chlorobenzenesulphonyl chloride is unique due to the presence of both bromomethyl and chlorobenzene groups, which provide distinct reactivity patterns. The bromomethyl group allows for selective nucleophilic substitution, while the chlorobenzene ring can undergo various electrophilic aromatic substitution reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis, offering versatility in the modification of aromatic compounds.
Properties
Molecular Formula |
C7H5BrCl2O2S |
|---|---|
Molecular Weight |
303.99 g/mol |
IUPAC Name |
2-(bromomethyl)-3-chlorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c8-4-5-6(9)2-1-3-7(5)13(10,11)12/h1-3H,4H2 |
InChI Key |
ALOIUFCCYIMOOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


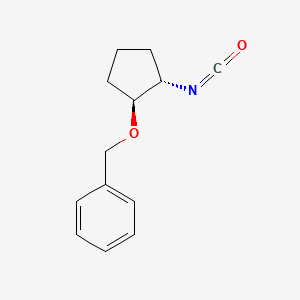
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12836975.png)
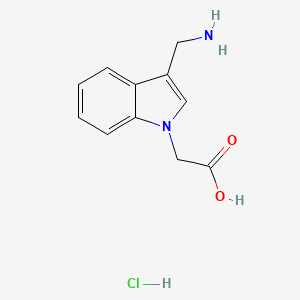
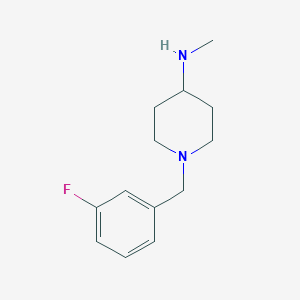
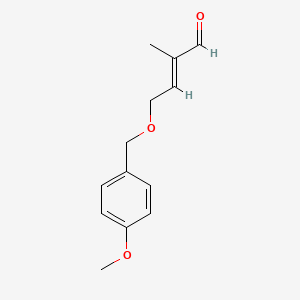
![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)
